3-Oxo-3-(oxolan-3-yl)propanal
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Overview
Description
This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(oxolan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and other derivatives.
Scientific Research Applications
3-Oxo-3-(oxolan-3-yl)propanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Oxo-3-(oxolan-3-yl)propanal exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxo-3-(oxolan-3-yl)propanal: Similar in structure but with a methyl group at the 2-position.
3-Oxo-3-(oxolan-2-yl)propanal: Similar but with the oxolan ring attached at the 2-position.
Uniqueness
3-Oxo-3-(oxolan-3-yl)propanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-oxo-3-(oxolan-3-yl)propanal |
InChI |
InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h3,6H,1-2,4-5H2 |
InChI Key |
JUHAVEUQCLYTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)CC=O |
Origin of Product |
United States |
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